N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine - 477868-75-0

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-3118899
CAS Number: 477868-75-0
Molecular Formula: C14H17N3O2
Molecular Weight: 259.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is a synthetically derived organic compound belonging to the class of 4-anilinoquinazolines. This class of compounds has gained significant attention in scientific research due to their diverse biological activities, particularly as potential inhibitors of various enzymes like Bruton's tyrosine kinase (BTK). [] N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is characterized by a quinazoline core structure with a cyclopropylmethyl amino group at the 4th position and two methoxy groups at the 6th and 7th positions.

Synthesis Analysis

A two-track virtual screening approach was used to identify N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine as a potential dual inhibitor for both wild-type and the C481S mutant of Bruton's Tyrosine Kinase (BTK). [] While the synthesis method was not explicitly described, the paper suggests chemical modification of a similar compound, 6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine, which was derived from N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. [] This implies that N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine could be synthesized by introducing a cyclopropylmethyl group to the 4-amino group of the quinazoline ring system.

Mechanism of Action

While the provided papers do not delve into the specific mechanism of action of N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine, research indicates its potential as a dual inhibitor for both wild-type and the C481S mutant Bruton's Tyrosine Kinase (BTK). [] This inhibitory effect is likely due to the compound's binding affinity to the active site of BTK. The specific interactions responsible for this binding, such as hydrogen bonding or hydrophobic interactions, remain to be elucidated.

Applications
  • Bruton's tyrosine kinase (BTK) inhibitor: Research suggests that N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine can act as a potent dual inhibitor for both wild-type BTK and its drug-resistant C481S mutant. [] This finding highlights its potential for further investigation and development as a therapeutic agent for diseases in which BTK plays a crucial role, such as autoimmune diseases and chronic lymphocytic leukemia.

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

  • Compound Description: DW-8 is a novel 4-anilinoquinazoline analogue investigated for its anticancer efficacy. [] It exhibits significant anticancer activity, particularly against colorectal cancer cell lines (HCT116, HT29, and SW620), with IC50 values ranging from 5.80 ± 0.92 µM to 8.50 ± 2.53 µM. [] DW-8 induces apoptosis in SW620 colorectal cancer cells through various mechanisms, including cell cycle arrest at the G2 phase and activation of the intrinsic apoptotic pathway. []
  • Relevance: DW-8 shares the core 6,7-dimethoxyquinazolin-4-amine structure with the compound of interest, N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine. The primary difference lies in the substituent at the 4-amino position. []
  • Compound Description: 8-chloroprazosin hydrochloride is a synthetically derived compound used as an internal standard for quantifying the drug prazosin in human plasma. []
  • Relevance: Similar to N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine, this compound possesses the 6,7-dimethoxyquinazolin-4-amine scaffold. The presence of chlorine at the 8-position and the 2-[4-(2-furoyl)piperazin-1-yl] substituent distinguishes it structurally. []

N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives

  • Compound Description: This series of compounds represents novel quinazoline derivatives designed as potential anti-cancer agents. [] They were synthesized based on the structure of erlotinib and were evaluated for their anti-cancer properties against various human tumor cell lines. []
  • Relevance: Although these derivatives share the core quinazoline-4-amine structure with N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine, their structures differ significantly in the substitution patterns on the quinazoline ring. [] Specifically, the 6,7-positions are substituted with bis(2-methoxyethoxy) groups instead of dimethoxy groups. []

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

  • Compound Description: This group of compounds represents novel P-glycoprotein (P-gp) inhibitors with a quinazoline scaffold, designed to overcome multidrug resistance (MDR) in cancer chemotherapy. [] These compounds demonstrated potent P-gp inhibitory activity, low cytotoxicity, and the ability to reverse resistance to doxorubicin (DOX) in K562/A02 cells. []
  • Relevance: These derivatives share the quinazolin-4-amine core with the target compound, but differ significantly in the substituent at the 4-amino position. [] These compounds have a complex substitution pattern incorporating a dihydroisoquinoline moiety. []

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

  • Compound Description: CP-100,356 is a diaminoquinazoline derivative studied for its ability to inhibit MDR1/BCRP-mediated drug efflux. [] It exhibited potent inhibition of acetoxymethyl calcein (calcein-AM) and digoxin transport in MDR1-transfected MDCKII cells. [] It also inhibited prazosin transport in human BCRP-transfected MDCKII cells, confirming its dual MDR1/BCRP inhibitory properties. []

N-(4-Chlorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrate

  • Compound Description: This compound is a quinazoline derivative that has been structurally characterized using X-ray crystallography. [] The study highlighted the compound's intramolecular and intermolecular hydrogen bonding patterns, providing insights into its solid-state structure. []

6,7-Dimethoxy-N-[3-(trifluoro­meth­yl)phenyl]quinazolin‐4‐amine ethanol disolvate

  • Compound Description: This compound represents a dimethoxyquinazoline derivative synthesized using microwave irradiation. [] The study focused on its synthesis and characterization, including its crystal structure analysis, which revealed intermolecular hydrogen bonds and π–π stacking interactions contributing to its stability. []

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (1)

  • Compound Description: This compound emerged as a promising dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its drug-resistant C481S mutant. [] It exhibited potent biochemical activity against both forms of the enzyme. [] Due to its high potency and low molecular weight, it was identified as a suitable starting point for lead optimization in the development of new BTK inhibitors. []
  • Relevance: This compound shares the 6,7-dimethoxyquinazolin-4-amine core structure with N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine. [] They differ in their substituents at the 4-amino position, with this compound featuring a 3,5-dimethoxyphenyl group instead of a cyclopropylmethyl group. []

6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (12)

  • Compound Description: This compound was designed based on the structure of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (1) with the aim of improving its physicochemical properties while maintaining its dual inhibitory activity against BTK. [] It demonstrated comparable biochemical potency to compound 1 against both wild-type and C481S mutant BTK, suggesting its potential as a lead compound for further drug development. []

Properties

CAS Number

477868-75-0

Product Name

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C14H17N3O2

Molecular Weight

259.309

InChI

InChI=1S/C14H17N3O2/c1-18-12-5-10-11(6-13(12)19-2)16-8-17-14(10)15-7-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16,17)

InChI Key

WIZLLVFCQGFKFY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CC3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.